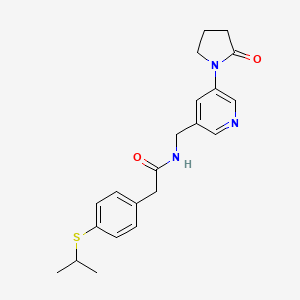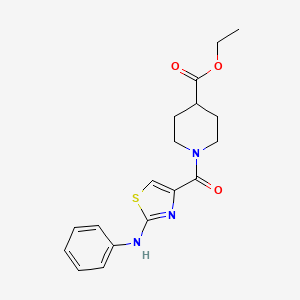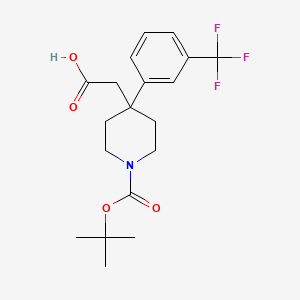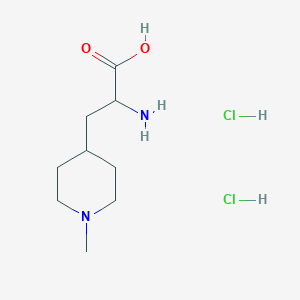![molecular formula C18H20FN3O3 B2727651 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380064-12-8](/img/structure/B2727651.png)
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a methoxy group, a pyrimidinyl group, and a piperidinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Pyrimidinyl Group Introduction: The pyrimidinyl group is introduced via a condensation reaction with a suitable pyrimidine derivative.
Piperidinyl Group Attachment: The piperidinyl moiety is attached through a reductive amination reaction, where the intermediate is reacted with a piperidine derivative in the presence of a reducing agent.
Final Coupling: The final step involves coupling the fluorinated phenyl intermediate with the pyrimidinyl-piperidinyl intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interfere with the function of nucleic acids. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a methoxy group on the phenyl ring, used in the synthesis of various organic compounds.
2-(4-Chlorophenyl)ethylamine: Similar structure but with a chlorine substituent, used in different chemical reactions.
Phenethylamine: A basic structure without additional substituents, serving as a precursor for many derivatives.
Uniqueness
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a fluorinated phenyl ring, a methoxy group, a pyrimidinyl group, and a piperidinyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-6-5-14(10-15(16)19)17(23)22-9-2-4-13(11-22)12-25-18-20-7-3-8-21-18/h3,5-8,10,13H,2,4,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVJEJBRZQZKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2727568.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2727569.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)



![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)
![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2727584.png)



